molecular formula C20H34B B8817377 (-)-Diisopinocampheyl borane

(-)-Diisopinocampheyl borane

Cat. No. B8817377
M. Wt: 285.3 g/mol
InChI Key: MPQAQJSAYDDROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Diisopinocampheyl borane is a useful research compound. Its molecular formula is C20H34B and its molecular weight is 285.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-Diisopinocampheyl borane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-Diisopinocampheyl borane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(-)-Diisopinocampheyl borane

Molecular Formula

C20H34B

Molecular Weight

285.3 g/mol

InChI

InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3

InChI Key

MPQAQJSAYDDROO-UHFFFAOYSA-N

Canonical SMILES

[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopinocampheylborane was prepared by the method of H. C. Brown et al., Israel J. Chem. 15, 12 (1977) from (+)-α-pinene. To the stirred suspension of diisopinocampheylborane (25 mmol) in tetrahydrofuran at -25° C. was added dropwise 2.4 mL (25 mmol) of 1,3-cyclohexadiene. Monohydroboration of the diene was complete after stirring the reaction mixture at -25° C. for 12 hours, as indicated by the disappearance of the solid diisopinocampheylborane and 11B NMR (δ+80) examination of the solution. The reaction mixture was oxidized with trimethylamine-N-oxide, giving a 92:8 mixture of (-)-2-cyclohexen-1-ol (94% ee) and 3-cyclohexen-1-ol. A second reaction mixture at -78° C. was treated with 25 mm of lithium tert-butyl. Isobutylene was formed and the organoborane was converted into the corresponding borohydride as represented by the following reaction scheme.
[Compound]
Name
lithium tert-butyl
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0 (± 1) mol
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reactant
Reaction Step One
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reactant
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25 mmol
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three
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2.4 mL
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reactant
Reaction Step Four
[Compound]
Name
diene
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reactant
Reaction Step Five
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reactant
Reaction Step Six
[Compound]
Name
11B
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reactant
Reaction Step Seven
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Nine

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